
3-Methoxy-2,5-dimethylaniline
Overview
Description
3-Methoxy-2,5-dimethylaniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol. This compound is part of the aniline family, which is known for its applications in various fields of research and industry. The presence of methoxy and dimethyl groups on the aromatic ring makes it a unique derivative of aniline, contributing to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as n,n-dimethylaniline have been studied and are known to interact with various biological targets
Mode of Action
It is known that similar compounds, such as n,n-dimethylaniline, undergo reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It can be hypothesized that 3-Methoxy-2,5-dimethylaniline may exhibit similar reactivity, but further studies are required to confirm this.
Biochemical Pathways
N,n-dimethylaniline, a related compound, has been found to undergo n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route
Pharmacokinetics
Studies on similar compounds such as n,n-dimethylaniline have confirmed n-demethylation and n-oxidation as metabolic pathways
Result of Action
It is known that similar compounds, such as n,n-dimethylaniline, can undergo various reactions, including nitration to produce derivatives with nitro groups
Action Environment
It is known that similar compounds, such as n,n-dimethylaniline, can undergo various reactions under different conditions
Preparation Methods
The synthesis of 3-Methoxy-2,5-dimethylaniline can be achieved through several synthetic routes. One common method involves the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent under similar conditions. Industrial production methods often employ these alkylation reactions due to their efficiency and scalability.
Chemical Reactions Analysis
3-Methoxy-2,5-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present on the molecule.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and dimethyl groups direct incoming electrophiles to specific positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Methoxy-2,5-dimethylaniline has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
3-Methoxy-2,5-dimethylaniline can be compared with other similar compounds, such as:
3-Methoxy-N,N-dimethylaniline: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Methoxy-5-dimethylaniline: Another closely related compound with distinct chemical properties and uses.
Properties
IUPAC Name |
3-methoxy-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMJHZBOUJHHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



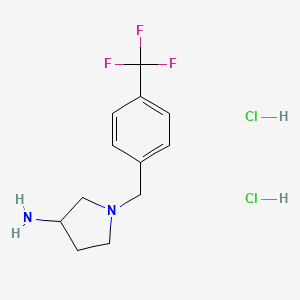

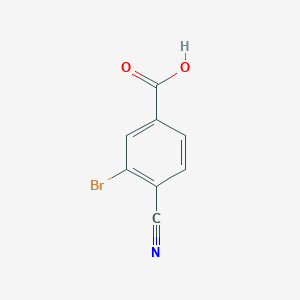
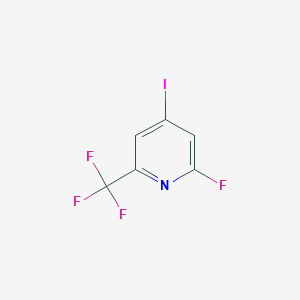
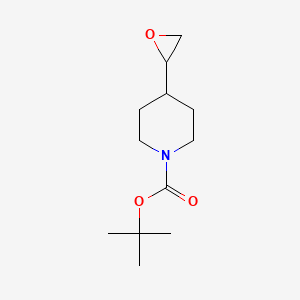
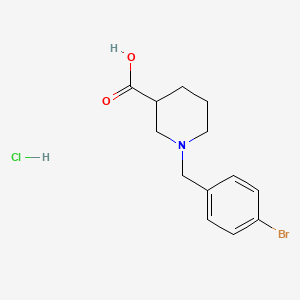
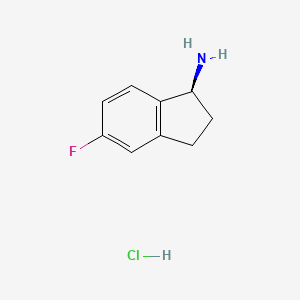

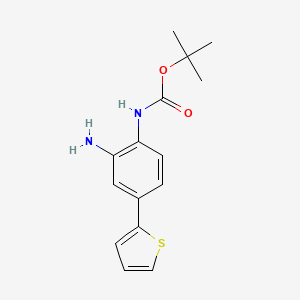
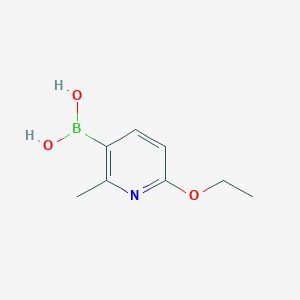

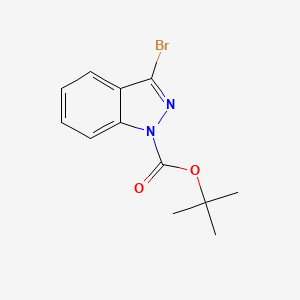
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
